Voacristine

描述

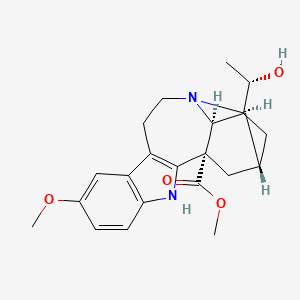

Structure

3D Structure

属性

IUPAC Name |

methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-12(25)16-8-13-10-22(21(26)28-3)19-15(6-7-24(11-13)20(16)22)17-9-14(27-2)4-5-18(17)23-19/h4-5,9,12-13,16,20,23,25H,6-8,10-11H2,1-3H3/t12-,13+,16+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMQKBZMKFJPMH-VJMPXSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-84-6 | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12-methoxy-, methyl ester, (20S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voacristine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Voacristine Biosynthesis Pathway in Voacanga africana: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Voacristine, a prominent iboga-type monoterpenoid indole alkaloid (MIA) found in Voacanga africana, holds significant interest for its potential pharmacological applications. Structurally akin to the well-studied alkaloid voacangine, voacristine's biosynthesis is a complex process rooted in the intricate network of plant secondary metabolism. This technical guide provides a comprehensive overview of the putative voacristine biosynthesis pathway, drawing upon established knowledge of MIA biosynthesis in related Apocynaceae species. We delve into the key enzymatic steps, from the central precursor strictosidine to the late-stage tailoring reactions that likely yield voacristine. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only a detailed pathway analysis but also robust, field-proven methodologies for its elucidation and characterization. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of Voacanga africana and Voacristine

This guide will illuminate the proposed biosynthetic journey to voacristine, offering a framework for the scientific community to explore and validate this pathway.

The Proposed Voacristine Biosynthesis Pathway

The biosynthesis of voacristine is believed to follow the general trajectory of iboga-type alkaloid formation, originating from the universal MIA precursor, strictosidine. The pathway can be conceptually divided into early and late-stage reactions.

Early Pathway: From Primary Metabolism to Strictosidine

The initial steps involve the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor secologanin. The condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) to form strictosidine, the foundational molecule for all MIAs.

Mid-Pathway: Formation of the Iboga Scaffold

Following its synthesis, strictosidine undergoes a series of complex enzymatic transformations, including deglycosylation by strictosidine-β-D-glucosidase (SGD), leading to a highly reactive aglycone. This intermediate is then channeled towards the formation of various alkaloid scaffolds. For iboga-type alkaloids, a key intermediate is tabersonine, a major alkaloid found in the seeds of V. africana.[5]

Late-Stage Tailoring: The Path to Voacristine

The final steps in the biosynthesis of voacristine involve a series of "tailoring" reactions that modify the core iboga scaffold. Based on the biosynthesis of the closely related alkaloid voacangine in Tabernanthe iboga, we propose the following sequence of events:

-

Formation of a Coronaridine-like Intermediate: Tabersonine is likely converted through a series of enzymatic steps to a coronaridine-like molecule, which serves as the immediate precursor to the iboga-type alkaloids.

-

Hydroxylation at C-10: A cytochrome P450 monooxygenase (P450) is hypothesized to catalyze the hydroxylation of the coronaridine-like intermediate at the C-10 position of the aromatic ring. This is analogous to the action of ibogamine 10-hydroxylase (I10H) in ibogaine biosynthesis.

-

O-Methylation at C-10: The newly introduced hydroxyl group is then methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), yielding voacangine. This step is homologous to the function of noribogaine-10-O-methyltransferase (N10OMT).

-

Hydroxylation of the Ethyl Side Chain: The final and distinguishing step in voacristine biosynthesis is the hydroxylation of the ethyl side chain of voacangine. This reaction is almost certainly catalyzed by a specific P450 enzyme, which we designate here as Voacangine Ethyl-Hydroxylase (VEH) . The identification and characterization of this enzyme is a key area for future research.

Diagram of the Proposed Voacristine Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of voacristine in Voacanga africana.

Methodologies for Pathway Elucidation and Characterization

Validating the proposed voacristine biosynthetic pathway and identifying the responsible enzymes requires a multi-faceted approach combining transcriptomics, molecular biology, and analytical chemistry.

Transcriptome Analysis for Candidate Gene Discovery

The first step in identifying the biosynthetic genes is to perform a comprehensive transcriptome analysis of V. africana tissues known to accumulate voacristine, such as the root and stem bark.

Experimental Workflow: Transcriptome Analysis

Caption: Workflow for transcriptome analysis to identify candidate biosynthetic genes.

Protocol: Transcriptome Sequencing and Analysis

-

Tissue Collection and RNA Extraction:

-

Harvest fresh root bark and leaf tissues from mature V. africana plants.

-

Immediately freeze the tissues in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a commercially available plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

-

Library Preparation and Sequencing:

-

Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Prepare cDNA libraries from high-quality RNA samples.

-

Perform high-throughput sequencing on an Illumina platform.

-

-

Bioinformatic Analysis:

-

Perform quality control and trimming of raw sequencing reads.

-

Assemble the transcriptome de novo using Trinity or a similar assembler.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).

-

Identify candidate P450 and OMT transcripts based on sequence similarity to known MIA biosynthetic enzymes.

-

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be validated through heterologous expression and in vitro enzyme assays.

Experimental Workflow: Enzyme Functional Characterization

Caption: Workflow for the functional characterization of candidate biosynthetic enzymes.

Protocol: Heterologous Expression of P450s in Saccharomyces cerevisiae

-

Gene Cloning:

-

Amplify the full-length coding sequences of candidate P450s from V. africana cDNA.

-

Clone the amplified sequences into a yeast expression vector (e.g., pYES-DEST52).

-

-

Yeast Transformation and Expression:

-

Transform the expression constructs into a suitable yeast strain (e.g., WAT11), which co-expresses a cytochrome P450 reductase.

-

Grow the yeast cultures and induce protein expression with galactose.

-

-

Microsome Isolation:

-

Harvest the yeast cells and lyse them mechanically (e.g., with glass beads).

-

Isolate the microsomal fraction, which contains the membrane-bound P450s, by differential centrifugation.

-

-

Enzyme Assay:

-

Resuspend the microsomal pellet in a suitable buffer.

-

Incubate the microsomes with the putative substrate (e.g., voacangine for VEH), NADPH as a cofactor, and other necessary components.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Analyze the reaction products by LC-MS/MS to identify the formation of the hydroxylated product.

-

Protocol: Metabolite Profiling by LC-MS/MS

-

Sample Preparation:

-

Extract alkaloids from plant tissues or enzyme assays using a suitable solvent system (e.g., methanol with 0.1% formic acid).

-

Filter the extracts to remove particulate matter.

-

-

Chromatographic Separation:

-

Inject the samples onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Detection:

-

Couple the HPLC system to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in positive ion mode, monitoring for the specific mass-to-charge ratios (m/z) of voacangine and voacristine and their fragmentation patterns.

-

In Planta Gene Function Validation

To confirm the role of a candidate gene in voacristine biosynthesis within the plant, virus-induced gene silencing (VIGS) can be employed. This technique allows for the transient knockdown of gene expression, and the resulting metabolic changes can be analyzed. Catharanthus roseus serves as an excellent model system for developing and optimizing VIGS protocols for other Apocynaceae species.[6][7][8][9][10]

Experimental Workflow: Virus-Induced Gene Silencing (VIGS)

Caption: Workflow for in planta gene function validation using VIGS.

Quantitative Data Summary

While specific quantitative data for the voacristine biosynthetic enzymes in V. africana are not yet available, the following table provides a template for summarizing such data once obtained through the methodologies described above.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Vmax (pmol/mg/min) | Optimal pH | Optimal Temp (°C) |

| Putative VEH | Voacangine | Voacristine | TBD | TBD | TBD | TBD | TBD |

| Putative OMT | 10-Hydroxycoronaridine-like | Voacangine | TBD | TBD | TBD | TBD | TBD |

| Putative P450 | Coronaridine-like | 10-Hydroxycoronaridine-like | TBD | TBD | TBD | TBD | TBD |

| TBD: To be determined |

Conclusion and Future Perspectives

The biosynthesis of voacristine in Voacanga africana presents a compelling area of research with implications for drug discovery and metabolic engineering. The proposed pathway, based on robust evidence from related species, provides a clear roadmap for the identification and characterization of the complete enzymatic cascade. The methodologies outlined in this guide offer a systematic and scientifically rigorous approach to achieving this goal. The discovery of the complete voacristine biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable iboga alkaloids.

References

-

Carqueijeiro, I., et al. (2015). Virus-induced Gene Silencing in Catharanthus Roseus by Biolistic Inoculation of Tobacco Rattle Virus Vectors. Plant Biology, 17(6), 1242-1246. [Link]

-

Liscombe, D. K., & O'Connor, S. E. (2011). A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. Phytochemistry, 72(14-15), 1969-1977. [Link]

-

Liscombe, D. K., & O'Connor, S. E. (2011). A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. Phytochemistry, 72(14-15), 1969–1977. [Link]

-

Carqueijeiro, I., et al. (2015). Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors. Plant biology (Stuttgart, Germany), 17(6), 1242–1246. [Link]

-

Qu, Y., et al. (2021). Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus. Plant Physiology, 186(4), 1836-1848. [Link]

-

Musah, R. A. (2023). Exploring the Small-Molecule Composition of Voacanga africana Seeds Using LADI-MS: An Interview with Rabi Musah. LCGC International. [Link]

-

Musah, R. A., et al. (2023). Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS). ACS Omega, 8(30), 27190-27205. [Link]

-

Musah, R. A., et al. (2023). Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS). ACS Omega, 8(30), 27190-27205. [Link]

-

Musah, R. A., et al. (2023). Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS). ACS Omega, 8(30), 27190-27205. [Link]

-

Musah, R. A., et al. (2023). Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging-Mass Spectrometry (LADI-MS). ACS Omega, 8(30), 27190-27205. [Link]

-

Le, T. H., et al. (2022). Genome Assembly of the Medicinal Plant Voacanga thouarsii. Genome Biology and Evolution, 14(11), evac151. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

-

San Diego State University. Enzyme Assay Protocol. [Link]

-

Bisswanger, H. (2011). Enzyme Assays. In Practical Enzymology (pp. 59-106). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Omodamiro, O. D., & Nwankwo, C. I. (2013). The effect of voacanga africana leaves extract on serum lipid profile and haematological parameters on albino wistar rats. Euro. J. Exp. Bio., 3(3), 140-148. [Link]

-

O'Connor, S. E., & McCoy, E. (2006). Terpene indole alkaloid biosynthesis. Comprehensive Natural Products II, 1-36. [Link]

-

Dada, J. O., et al. (2017). African Genetic Diversity: Implications for Cytochrome P450-mediated Drug Metabolism and Drug Development. EBioMedicine, 17, 67-75. [Link]

-

Carrera, I., et al. (2021). Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. ACS Omega, 6(26), 16995–17004. [Link]

-

Liu, X., et al. (2015). Analysis of essential oils from Voacanga africana seeds at different hydrodistillation extraction stages: chemical composition, antioxidant activity and antimicrobial activity. Natural product research, 29(20), 1950–1953. [Link]

-

Jaiswal, P., et al. (2021). Transcriptome data. Salvia Genomics Database (SalviaGDB). [Link]

-

Mei, L., et al. (2012). [Study on the alkaloids constituents from Voacanga africana]. Zhong yao cai = Zhongyaocai = Journal of Chinese medicinal materials, 35(2), 226–229. [Link]

-

Mofor, C. T., et al. (2019). Alkaloids with Anti-Onchocercal Activity from Voacanga africana Stapf (Apocynaceae): Identification and Molecular Modeling. Molecules (Basel, Switzerland), 24(20), 3749. [Link]

-

Dodds, J. N., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. Journal of Agricultural and Food Chemistry, 70(20), 6123-6136. [Link]

-

Mofor, C. T., et al. (2019). Alkaloids with Anti-Onchocercal Activity from Voacanga africana Stapf (Apocynaceae): Identification and Molecular Modeling. Molecules, 24(20), 3749. [Link]

-

Mas-Samper, E., et al. (2013). Cytochrome P450 pharmacogenetics in African populations. Drug metabolism reviews, 45(3), 331–345. [Link]

-

Lee, S. H., et al. (2013). Classification and characterization of putative cytochrome P450 genes from Panax ginseng C. A. Meyer. Journal of ginseng research, 37(1), 89–100. [Link]

-

Meehan, M. J., & Møller, B. L. (2008). Characterization of a cytochrome P-450 dependent monoterpene hydroxylase from the higher plant Vinca rosea. Biochimica et biophysica acta, 583(3), 371–382. [Link]

-

Urban, P., & Pompon, D. (2018). Functional expression of eukaryotic cytochrome P450s in yeast. Methods in molecular biology (Clifton, N.J.), 1746, 111–131. [Link]

-

Zhou, Y. J., & Lu, X. (2021). Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems. Current opinion in plant biology, 60, 101997. [Link]

-

Hausjell, J., et al. (2018). Overview of strategies applied for the expression of P450s in yeasts. Bioscience reports, 38(2), BSR20171290. [Link]

-

Møller, B. L., et al. (2008). Improved cloning and expression of cytochrome P450s and cytochrome P450 reductase in yeast. Biotechnology journal, 3(3), 350–356. [Link]

-

Zhang, Y., et al. (2022). Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae. Nature Communications, 13(1), 1-13. [Link]

Sources

- 1. Functional expression of eukaryotic cytochrome P450s in yeast | Semantic Scholar [semanticscholar.org]

- 2. primescholars.com [primescholars.com]

- 3. Alkaloids with Anti-Onchocercal Activity from Voacanga africana Stapf (Apocynaceae): Identification and Molecular Modeling [mdpi.com]

- 4. [Study on the alkaloids constituents from Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome Assembly of the Medicinal Plant Voacanga thouarsii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors. | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

A Guide to the Crystal Structure Analysis of Voacristine: A Methodological Blueprint

Abstract

Voacristine, an iboga-type indole alkaloid predominantly found in the Voacanga and Tabernaemontana genera, presents a complex stereochemical architecture that is of significant interest to researchers in natural product synthesis and medicinal chemistry.[1] Elucidating its precise three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationships and for guiding rational drug design. This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of Voacristine. While, to date, a definitive Crystallographic Information File (CIF) for Voacristine is not publicly available, this document outlines the complete experimental and computational workflow that would be employed for its determination. We will draw upon established protocols for similar alkaloids to present a robust and field-proven blueprint for researchers and drug development professionals.

Introduction: The Significance of Voacristine's Three-Dimensional Structure

Voacristine (C₂₂H₂₈N₂O₄, Molar Mass: 384.47 g·mol⁻¹) is a naturally occurring indole alkaloid with a complex pentacyclic ring system.[2] Its structure is closely related to other pharmacologically significant iboga alkaloids like voacangine and ibogaine.[1] The therapeutic potential of this class of compounds necessitates a detailed understanding of their molecular geometry, including absolute stereochemistry, conformational flexibility, and intermolecular interactions.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[3] The resulting crystal structure provides invaluable insights into:

-

Absolute Stereochemistry: Definitive assignment of all stereocenters, which is crucial for understanding biological activity.

-

Conformational Analysis: Identification of the preferred solid-state conformation of the molecule, which can inform receptor binding models.

-

Intermolecular Interactions: Characterization of hydrogen bonding and other non-covalent interactions that dictate crystal packing and can influence physicochemical properties like solubility and stability.

-

Structure-Activity Relationship (SAR) Studies: A precise 3D model is the foundation for computational docking studies and the rational design of novel analogs with improved therapeutic profiles.

This guide will walk through the essential steps to achieve a high-resolution crystal structure of Voacristine, from sample preparation to data analysis and interpretation.

Experimental Workflow: From Plant to Crystal Structure

The journey from the natural source to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following sections outline the key experimental protocols.

Isolation and Purification of Voacristine

The initial and often most challenging step is the extraction and purification of Voacristine from its natural source, typically the root bark of Voacanga africana.[4][5]

Protocol for Isolation and Purification:

-

Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol.

-

Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate the basic alkaloids from neutral and acidic components. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent like chloroform.

-

Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of methanol, chloroform, and ethyl acetate, is employed to separate the individual alkaloids.[6]

-

Purity Assessment: The purity of the isolated Voacristine fraction is assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Crystallization of Voacristine

Obtaining single crystals of sufficient size and quality is a critical prerequisite for X-ray diffraction analysis. This often involves screening a variety of crystallization conditions.

Protocol for Crystallization:

-

Solvent Selection: A range of solvents and solvent systems should be screened. Voacristine's solubility in various organic solvents will guide this selection.

-

Slow Evaporation: A solution of highly purified Voacristine in a suitable solvent (e.g., methanol, ethanol, or acetone) is allowed to evaporate slowly at a constant temperature. This is a common and effective method for growing high-quality crystals of small molecules.

-

Vapor Diffusion: This technique involves placing a concentrated solution of Voacristine in proximity to a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the Voacristine solution gradually reduces its solubility, promoting crystallization.

-

Temperature Gradient: Slowly cooling a saturated solution of Voacristine can also induce crystallization.

The choice of method and solvent is empirical and requires careful optimization.

Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol for Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffracted X-rays are detected by an area detector. A complete dataset is collected by rotating the crystal through a series of angles.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Computational Workflow for Structure Solution and Refinement:

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR.

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. Key quality indicators include the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

Anticipated Crystal Structure of Voacristine

While the specific crystallographic data for Voacristine is not yet publicly available, we can anticipate some of its key structural features based on its known chemical structure and the crystal structures of related iboga alkaloids.

Molecular Structure:

The structure of Voacristine is characterized by a rigid pentacyclic framework. Key features include:

-

An indole nucleus.

-

An isoquinuclidine ring system.

-

A methoxy group on the aromatic ring.

-

A methyl ester group.

-

A hydroxyethyl side chain, which introduces an additional stereocenter compared to Voacangine.

The determination of the absolute configuration of all stereocenters is a primary goal of the crystal structure analysis.

Crystallographic Parameters (Hypothetical):

Based on the analysis of similar alkaloids, Voacristine is likely to crystallize in a non-centrosymmetric space group due to its chirality. Common space groups for such organic molecules include P2₁, P2₁2₁2₁, and C2.

| Parameter | Anticipated Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁ | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 10-20 | Unit cell dimensions. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 90-110 | Unit cell angle (for monoclinic). |

| Volume (ų) | 1500-2500 | Volume of the unit cell. |

| Z | 2 or 4 | Number of molecules per unit cell. |

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

Experimental Workflow for Crystal Structure Analysis:

Caption: Experimental workflow for the crystal structure analysis of Voacristine.

Molecular Structure of Voacristine:

Caption: 2D chemical structure of Voacristine.

Conclusion

The crystal structure analysis of Voacristine is a critical step in unlocking its full potential as a lead compound in drug discovery. While the definitive crystal structure has yet to be reported in the public domain, the methodologies outlined in this guide provide a clear and robust pathway for its determination. The combination of meticulous experimental work, from isolation and crystallization to high-quality X-ray diffraction data collection, coupled with advanced computational methods for structure solution and refinement, will undoubtedly lead to the elucidation of the precise three-dimensional architecture of this fascinating indole alkaloid. The resulting structural information will be invaluable for the scientific community, paving the way for a deeper understanding of its biological activity and the development of novel therapeutics.

References

-

Capasso, D., & Mazzarella, L. (2019). The history of X-ray crystallography. Rendiconti Lincei. Scienze Fisiche e Naturali, 30(2), 205-220. [Link]

-

García, A., et al. (2021). Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. ACS Omega, 6(26), 16997–17006. [Link]

-

García, A., et al. (2021). Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. ACS Omega, 6(26), 16997–17006. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 197060, Ibogaine. PubChem. [Link]

-

Jarraya, R., et al. (2008). The crystal paking of the N-hydroxymethylene ibogaine structure along[3]. ResearchGate. [Link]

-

Wikipedia. (2023, December 12). Voacangine. [Link]

-

Lo, M. W., et al. (2011). Inhibitory effect of Iboga-type indole alkaloids on capsaicin-induced contraction in isolated mouse rectum. Journal of Natural Medicines, 65(1), 157–165. [Link]

-

Jarraya, R., et al. (2008). The crystal paking of the N-hydroxymethylene ibogaine structure along... ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44566752, Voacristine. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73255, Voacangine. PubChem. [Link]

-

Bartlett, M. F., et al. (1962). Iboga Alkaloids. II.1 the Structures of Ibogaine, Ibogamine and Tabernanthine. Journal of the American Chemical Society, 84(4), 622–625. [Link]

-

PhytoBank. (2015). Showing voacristine (PHY0008271). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 634039, Voacristine Hydroxyindolenine. PubChem. [Link]

-

SwissTargetPrediction. (n.d.). Voacristine. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

Wikipedia. (2023, November 28). Cambridge Structural Database. [Link]

-

Wikipedia. (2023, April 29). Voacristine. [Link]

-

Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. [Link]

-

EMBL-EBI. (n.d.). Compound: VOACRISTINE (CHEMBL463317). [Link]

Sources

- 1. Voacristine - Wikipedia [en.wikipedia.org]

- 2. Voacristine | C22H28N2O4 | CID 44566752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural Basis of Cycloaddition in Biosynthesis of Iboga and Aspidosperma Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Bioactivity Screening of Voacristine

Preamble: The Rationale for a Targeted Screening Strategy

Voacristine is an iboga-type indole alkaloid found in plants of the Voacanga and Tabernaemontana genera.[1] Its structural similarity to compounds like voacangine, a precursor in the semi-synthesis of ibogaine, positions it as a molecule of significant interest for therapeutic development.[1] Natural products remain a cornerstone of drug discovery, providing complex and biologically relevant scaffolds that synthetic chemistry often cannot replicate.[2] However, navigating the path from a purified natural compound to a validated lead requires a systematic, logical, and efficient screening strategy.

This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, multi-tiered screening cascade designed specifically for an alkaloid like Voacristine. Our approach is grounded in the principle of progressive filtering: we begin with broad, foundational assays to establish a basic activity and safety profile, then proceed to more complex, disease-relevant models to elucidate specific bioactivities. Each experimental choice is explained not just by what it is, but by why it is the most logical next step, ensuring a resource-efficient and scientifically robust investigation.

Tier 1: Foundational Bioactivity Assessment - The Cytotoxicity Profile

Before investigating any specific therapeutic potential, it is imperative to understand the fundamental interaction between Voacristine and living cells: its cytotoxicity. This initial screen is critical for two reasons: 1) it identifies potential anticancer activity, and 2) it establishes a sub-lethal concentration range for use in subsequent, non-cytotoxic assays (e.g., anti-inflammatory, neuroprotective). A compound that kills all cells at the tested concentrations cannot be evaluated for more nuanced biological effects.

Core Assay: XTT Cell Viability Assay

For initial cytotoxicity screening, we employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. We select XTT over the traditional MTT assay due to its superior workflow efficiency. The XTT assay's formazan product is water-soluble, eliminating the crystal solubilization step required for MTT, which reduces handling errors and streamlines the protocol for higher throughput.[3] The principle relies on the reduction of the XTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, producing a colored formazan product.[4] The color intensity is directly proportional to the number of viable cells.

Caption: Workflow for determining Voacristine cytotoxicity using the XTT assay.

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a series of Voacristine dilutions (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, at 37°C in a CO₂ incubator.

-

Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of this solution to each well.

-

Color Development: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of XTT to its formazan product by viable cells.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

The absorbance data is used to calculate the percentage of cell viability for each Voacristine concentration relative to the vehicle control. A dose-response curve is then plotted, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of Voacristine required to inhibit cell viability by 50%.

| Cell Line | Tissue of Origin | Hypothetical Voacristine IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 28.5 |

| HeLa | Cervical Adenocarcinoma | 12.8 |

| HUVEC | Normal Endothelial | > 100 |

A low IC50 value (<20 µM) against cancer cell lines, coupled with a high IC50 against a normal cell line (e.g., HUVEC), suggests selective anticancer potential and warrants progression to Tier 2 anticancer screening.

Tier 2: Focused Bioactivity Screening

Based on the initial cytotoxicity profile and the chemical nature of alkaloids, we now proceed to investigate specific, therapeutically relevant biological activities.

In-Depth Anticancer Cascade

If the Tier 1 screen reveals potent and selective cytotoxicity, we must dissect the mechanism of cell death and its effect on key cancer hallmarks.

Causality: A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. A key event in this pathway is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method that directly measures the activity of these executioner caspases.[5][6] Its simple "add-mix-measure" protocol makes it ideal for screening.[6]

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with Voacristine at concentrations around the predetermined IC50.

-

Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).

-

Add the Caspase-Glo® 3/7 Reagent directly to the wells. The reagent lyses the cells and contains a proluminescent substrate for caspase-3/7.[6]

-

Incubate at room temperature for 1-2 hours to allow the caspase to cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable luminescent signal.

-

Measure luminescence with a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates apoptosis induction.

Causality: The vast majority of cancer-related mortality is due to metastasis, the process by which cancer cells invade surrounding tissues and spread to distant organs.[7] The transwell invasion assay, or Boyden chamber assay, is the gold-standard method for quantifying a cell's invasive potential in vitro.[8][9] It mimics the journey of a cancer cell through the extracellular matrix (ECM).

Caption: Schematic of the Transwell Cell Invasion Assay.

Protocol:

-

Prepare Inserts: Coat the top surface of an 8 µm pore size polycarbonate membrane insert with a thin layer of a basement membrane matrix (e.g., Matrigel® or Geltrex™).[7][8] This matrix acts as a barrier that cells must actively degrade and invade.

-

Cell Seeding: Place the insert into a well of a 24-well plate containing medium with a chemoattractant (e.g., 10% Fetal Bovine Serum).

-

Treatment: Resuspend cancer cells in serum-free medium containing various sub-lethal concentrations of Voacristine and seed them into the top chamber of the insert.

-

Incubation: Incubate for 24-48 hours.

-

Quantification: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the cells that have invaded to the underside of the membrane with crystal violet.[7] The stained cells can be counted under a microscope, or the dye can be eluted and quantified spectrophotometrically. A decrease in the number of stained cells in Voacristine-treated wells indicates inhibition of invasion.

Causality: For tumors to grow beyond a few millimeters, they must recruit their own blood supply through a process called angiogenesis.[10] Inhibiting this process is a key anticancer strategy. The tube formation assay is a rapid and widely used in vitro model that assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures when cultured on a basement membrane extract.[11][12][13]

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.[10][14]

-

Cell Seeding & Treatment: Seed endothelial cells (e.g., HUVECs) onto the gel in medium containing various sub-lethal concentrations of Voacristine. Also include a positive control (e.g., VEGF) and a vehicle control.

-

Incubation: Incubate for 4-18 hours. During this time, untreated cells will migrate and align to form a network of tube-like structures.[10]

-

Analysis: Visualize the tube network using a microscope. The extent of angiogenesis is quantified by measuring parameters such as total tube length, number of branch points, and number of loops, often using automated imaging software. A reduction in these parameters in Voacristine-treated wells indicates anti-angiogenic activity.

Antimicrobial Activity Screening

Causality: Alkaloids are a well-known class of natural products possessing antimicrobial properties. A foundational assay in microbiology is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The broth microdilution method is a standardized and quantitative technique for determining MIC.[17][18]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of Voacristine in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is identified as the lowest concentration of Voacristine in which there is no visible turbidity (i.e., no bacterial growth).[15] This can be confirmed by measuring absorbance at 600 nm.

Anti-Inflammatory Activity Screening

Causality: Chronic inflammation is a key driver of many diseases. Macrophages are central players in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), macrophages produce a surge of pro-inflammatory mediators, including nitric oxide (NO).[19][20] Therefore, inhibiting NO production in LPS-stimulated macrophages is a widely accepted in vitro model for screening potential anti-inflammatory compounds.[21]

Protocol:

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with sub-lethal concentrations of Voacristine for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL) to the wells.[22][23] Incubate for 18-24 hours.

-

NO Measurement (Griess Assay): Nitric oxide is unstable, so its production is measured indirectly by quantifying its stable end-product, nitrite, in the culture supernatant using the Griess reagent.[20]

-

Analysis: A reduction in nitrite concentration in the supernatant of Voacristine-treated cells compared to LPS-only treated cells indicates an anti-inflammatory effect.

Caption: Simplified signaling pathway of LPS-induced NO production in macrophages.

Neuroprotective Activity Screening

Causality: Given the structural links to other neuroactive iboga alkaloids, assessing Voacristine's neuroprotective potential is a logical step. Oxidative stress is a key pathological mechanism in many neurodegenerative diseases like Parkinson's.[24][25] An established in vitro model uses neurotoxins like 6-hydroxydopamine (6-OHDA) to induce oxidative stress and cell death in neuronal cell lines (e.g., SH-SY5Y).[25][26] A compound's ability to rescue cells from this insult indicates neuroprotective potential.

Protocol:

-

Cell Culture: Plate SH-SY5Y neuroblastoma cells and differentiate them into a more neuron-like phenotype if required.

-

Pre-treatment: Treat the cells with sub-lethal concentrations of Voacristine for 1-2 hours.

-

Induction of Oxidative Stress: Expose the cells to a toxic concentration of 6-OHDA.[24]

-

Incubation: Incubate for 24 hours.

-

Viability Assessment: Measure cell viability using the XTT assay as described in Tier 1. An increase in cell viability in the Voacristine-treated groups compared to the 6-OHDA-only group demonstrates a neuroprotective effect.[27]

Conclusion and Forward Path

This structured screening cascade provides a comprehensive and logical framework for the initial in vitro characterization of Voacristine. The data generated—from broad cytotoxicity to specific anti-inflammatory or anti-angiogenic effects—builds a robust biological profile of the compound. Positive "hits" in any of the Tier 2 assays would justify progression to more advanced studies, such as target deconvolution, mechanistic pathway analysis (e.g., Western blotting for key signaling proteins), and ultimately, validation in in vivo animal models. This methodical approach ensures that research efforts are focused, evidence-based, and aligned with the rigorous demands of modern drug discovery.

References

-

Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (Link: [Link])

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (Link: [Link])

-

Angiogenesis Assays | Tube Formation Assay. (Link: [Link])

-

In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (Link: [Link])

-

Endothelial Tube Formation Assay (In Vitro Angiogenesis). (Link: [Link])

-

In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. (Link: [Link])

-

In vitro Cell Migration and Invasion Assays. (Link: [Link])

-

Transwell In Vitro Cell Migration and Invasion Assays. (Link: [Link])

-

Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (Link: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (Link: [Link])

-

Antimicrobial Susceptibility Testing. (Link: [Link])

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (Link: [Link])

-

Voacristine - Wikipedia. (Link: [Link])

-

Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. (Link: [Link])

-

Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. (Link: [Link])

-

Caspase-Glo® 3/7 Assay for Apoptosis Detection. (Link: [Link])

-

Voacristine | C22H28N2O4 | CID 44566752 - PubChem. (Link: [Link])

-

Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (Link: [Link])

-

An in vitro screening cascade to identify neuroprotective antioxidants in ALS. (Link: [Link])

-

Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (Link: [Link])

-

In-Vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity?. (Link: [Link])

-

Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. (Link: [Link])

-

Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. (Link: [Link])

-

Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (Link: [Link])

Sources

- 1. Voacristine - Wikipedia [en.wikipedia.org]

- 2. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 3. biotech-spain.com [biotech-spain.com]

- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Caspase-Glo® 3/7 3D Assay [promega.jp]

- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 9. jove.com [jove.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. ibidi.com [ibidi.com]

- 12. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. jove.com [jove.com]

- 15. apec.org [apec.org]

- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 17. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. woah.org [woah.org]

- 19. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? [frontiersin.org]

- 23. Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 24. public.pensoft.net [public.pensoft.net]

- 25. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]

- 26. researchgate.net [researchgate.net]

- 27. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Mechanism of Action of Voacristine: A Vinca Alkaloid Perspective

Abstract: Voacristine, a member of the vinca alkaloid family, is presumed to share the core mechanism of action characteristic of this class of potent anti-mitotic agents. This technical guide provides an in-depth exploration of this mechanism at the molecular level. Due to the limited specific research on voacristine, this document establishes a foundational understanding based on the extensively studied actions of related compounds like vincristine and vinblastine. It details the interaction with tubulin, the disruption of microtubule dynamics, and the subsequent induction of cell cycle arrest and apoptosis. Furthermore, this guide serves as a practical whitepaper for researchers by outlining a comprehensive framework of validated experimental protocols to rigorously elucidate and confirm the specific molecular activities of voacristine.

Part 1: The Presumed Core Mechanism - Targeting Microtubule Dynamics

Vinca alkaloids exert their cytotoxic effects by interfering with the highly dynamic nature of microtubules, which are essential components of the cytoskeleton.[1][2] These polymers, composed of α- and β-tubulin heterodimers, are crucial for numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[3][4]

The central hypothesis is that voacristine, like its chemical relatives, acts as a microtubule-destabilizing agent.[5][6] The mechanism can be dissected into a sequence of molecular events:

-

Binding to Tubulin: Vinca alkaloids bind with high affinity to a specific site on β-tubulin, known as the "vinca domain," located at the interface between two tubulin dimers.[7][8] This binding is distinct from that of other microtubule-targeting agents like taxanes or colchicine.[7] This interaction effectively prevents the tubulin dimers from polymerizing into microtubules.[9][10]

-

Inhibition of Microtubule Polymerization: By binding to the tubulin subunits, vinca alkaloids inhibit their assembly into microtubules.[5][11] At low, clinically relevant concentrations, they primarily suppress the growth rate of microtubules at their plus ends.[7][12] At higher concentrations, they can induce the depolymerization of existing microtubules.[6][13] This disruption of microtubule dynamics is the primary cytotoxic action.[14][15]

-

Disruption of the Mitotic Spindle: The proper formation and function of the mitotic spindle are exquisitely sensitive to microtubule dynamics. By inhibiting tubulin polymerization, vinca alkaloids prevent the formation of a functional mitotic spindle.[3][9] This leads to chromosomes that cannot be properly aligned and segregated into daughter cells.[10][16]

-

M-Phase (Mitotic) Arrest: The failure to form a proper mitotic spindle activates a critical cellular surveillance mechanism known as the spindle assembly checkpoint. This checkpoint halts the cell cycle in the metaphase of mitosis (M-phase) until all chromosomes are correctly attached to the spindle.[15][17] The persistent disruption caused by the drug leads to a prolonged mitotic arrest.[9][18]

-

Induction of Apoptosis: Prolonged arrest in mitosis is an unsustainable state for the cell and ultimately triggers the intrinsic apoptotic pathway, or programmed cell death.[3][17] This is characterized by a cascade of events including the downregulation of anti-apoptotic proteins like Mcl-1, mitochondrial dysfunction, activation of caspases, and DNA fragmentation.[19][20][21] Studies have shown that this process can be mediated by the generation of reactive oxygen species (ROS) and prolonged activation of stress signaling pathways like JNK.[19][20]

Figure 1: Presumed signaling pathway of Voacristine.

Part 2: A Framework for Elucidating the Specific Molecular Action of Voacristine

To move from a presumed mechanism to definitive, voacristine-specific data, a structured experimental approach is required. The following protocols provide a robust, self-validating workflow for characterizing its molecular and cellular effects.

Experiment 1: Direct Assessment of Tubulin Interaction

Objective: To determine if voacristine directly inhibits the polymerization of purified tubulin in a cell-free system.

Methodology: In Vitro Tubulin Polymerization Assay This assay quantitatively measures the assembly of purified tubulin into microtubules over time, typically by monitoring an increase in fluorescence.[22]

Protocol: Fluorescence-Based Tubulin Polymerization Assay [4]

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, 15% glycerol, and a fluorescent reporter dye that binds to polymerized microtubules.

-

Prepare 10x stock solutions of voacristine at various concentrations.

-

Prepare 10x stocks of a known polymerization inhibitor (e.g., Nocodazole or Vinblastine) as a positive control and a polymerization enhancer (e.g., Paclitaxel) as another control. Use the vehicle (e.g., DMSO) as a negative control.

-

-

Assay Execution:

-

Pre-warm a 96-well microplate to 37°C in a fluorescence plate reader.

-

Add 5 µL of the 10x test compounds (voacristine, controls, vehicle) to the appropriate wells.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.

-

Immediately begin reading the fluorescence intensity (e.g., Ex/Em suitable for the reporter dye) every 30-60 seconds for 60-90 minutes at 37°C.

-

-

Data Analysis & Expected Outcome:

-

Plot fluorescence intensity versus time. The negative control should produce a sigmoidal curve.

-

Voacristine, if it acts like other vinca alkaloids, is expected to decrease the rate and maximum level of polymerization in a dose-dependent manner.

-

Calculate the IC₅₀ value for voacristine by comparing the extent of polymerization at the plateau phase across the concentration range.

-

Table 1: Hypothetical Tubulin Polymerization Inhibition Data

| Compound | Concentration (µM) | Max Polymerization (RFU) | % Inhibition |

|---|---|---|---|

| Vehicle Control | - | 10,000 | 0% |

| Paclitaxel (Control) | 10 | 15,000 | -50% (Enhancement) |

| Vinblastine (Control) | 10 | 1,500 | 85% |

| Voacristine | 0.1 | 8,500 | 15% |

| Voacristine | 1 | 5,200 | 48% |

| Voacristine | 10 | 1,800 | 82% |

| Voacristine | 100 | 1,100 | 89% |

Experiment 2: Visualization of Cellular Microtubule Disruption

Objective: To visually confirm that voacristine disrupts the microtubule network in intact cells.

Methodology: Immunofluorescence Staining of Microtubules This technique uses fluorescently labeled antibodies to specifically stain the microtubule cytoskeleton, allowing for high-resolution microscopic visualization of drug effects.[23]

Protocol: Immunofluorescence Staining of α-tubulin [23]

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of voacristine (and controls) for a predetermined time (e.g., 18-24 hours).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[23] Alternatively, fix with 4% formaldehyde followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[23]

-

Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

-

(Optional) Counterstain nuclei with DAPI or Hoechst stain.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence or confocal microscope.

-

Expected Outcome: Untreated cells will show a well-defined, filamentous microtubule network. Voacristine-treated cells are expected to show a diffuse, fragmented tubulin signal and condensed, disorganized chromosomes, indicative of mitotic arrest and spindle disruption.

-

Experiment 3: Quantifying Cell Cycle Arrest

Objective: To quantify the percentage of cells arrested in the M-phase of the cell cycle following voacristine treatment.

Methodology: Cell Cycle Analysis by Flow Cytometry This method uses a DNA-intercalating dye, propidium iodide (PI), to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis [24]

-

Cell Culture and Treatment:

-

Culture cells in multi-well plates and treat with voacristine for a relevant time period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.[25]

-

Incubate at 4°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[24]

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting fluorescence data for at least 20,000 events per sample.

-

Expected Outcome: The resulting DNA content histogram for untreated cells will show two distinct peaks: a G0/G1 peak (2N DNA content) and a G2/M peak (4N DNA content). Voacristine treatment is expected to cause a significant, dose-dependent increase in the population of cells in the G2/M peak, confirming mitotic arrest.

-

Sources

- 1. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsra.net [ijsra.net]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology Glossary: Microtubule Inhibitors | ditki medical & biological sciences [ditki.com]

- 6. oaepublish.com [oaepublish.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. A Population Pharmacokinetic Modelling Approach to Unravel the Complex Pharmacokinetics of Vincristine in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rroij.com [rroij.com]

- 15. Vinca Alkaloids - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]

- 16. mjpms.in [mjpms.in]

- 17. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 21. aacrjournals.org [aacrjournals.org]

- 22. maxanim.com [maxanim.com]

- 23. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

Voacristine: A Technical Guide to an Iboga Alkaloid with Emerging Pharmacological Interest

Abstract

Voacristine is a naturally occurring iboga-type indole alkaloid found within select species of the Apocynaceae family. While structurally related to more extensively studied compounds like voacangine and the renowned anti-addiction agent ibogaine, the specific pharmacological profile of Voacristine remains an area of nascent research. This technical guide provides a comprehensive overview of the current scientific understanding of Voacristine, synthesizing the available data on its chemical properties, natural sources, and known biological activities. We detail its demonstrated cytotoxic effects against specific human cancer cell lines and its notable antileishmanial properties. In recognizing the significant knowledge gaps that exist, particularly concerning its mechanism of action and pharmacokinetic profile, this document also presents a comparative perspective with the well-characterized vinca alkaloids and outlines critical directions for future research. Methodologies for the isolation and preliminary screening of Voacristine are provided to support drug discovery and development professionals in exploring the therapeutic potential of this compound.

Introduction and Scientific Context

Voacristine is an indole alkaloid biosynthesized in plants of the Voacanga and Tabernaemontana genera.[1] As a member of the iboga alkaloid class, it shares a complex polycyclic architecture that has historically been a source of compounds with profound neuropharmacological and cytotoxic activities.[2] Its structure is closely related to voacangine, a precursor in the semi-synthesis of ibogaine.[1]

Despite its discovery and characterization, research into the specific pharmacological properties of Voacristine has been limited. Unlike the vinca alkaloids (e.g., vincristine, vinblastine), whose mechanisms as microtubule-destabilizing agents are well-established, the molecular targets and pathways modulated by Voacristine are not yet elucidated.[3] This guide serves to consolidate the existing, peer-reviewed data and provide a foundational resource for researchers. The objective is to present a scientifically rigorous account of what is known, to highlight critical knowledge gaps, and to provide actionable protocols to stimulate further investigation into Voacristine's therapeutic potential.

Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to all pharmacological research, guiding formulation development, and assay design.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈N₂O₄ | [4] |

| Molecular Weight | 384.5 g/mol | [4] |

| IUPAC Name | methyl (1S,15S,17S,18S)-17-[(1S)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | [4] |

| CAS Number | 545-84-6 | [1] |

| Natural Sources | Tabernaemontana ventricosa, Voacanga africana, Tabernaemontana divaricata, T. heyneana | [1] |

Known Pharmacological Activities

The primary pharmacological data available for Voacristine stem from in vitro screening assays, which have revealed promising cytotoxic and antiparasitic activities.

Cytotoxic Activity

Voacristine has demonstrated moderate, selective cytotoxicity against human cancer cell lines. In a study by Andima et al. (2021), Voacristine was moderately active against the human hepatocellular carcinoma cell line, HepG2.[1][5] A separate study by Chen et al. (2016) reported that Voacristine exhibited moderate inhibitory activities against a panel of five cell lines, including human melanoma (A375), breast cancer (MDA-MB-231), and neuroblastoma (SH-SY5Y), though specific IC₅₀ values were not detailed in the primary report.[6]

Antileishmanial Activity

One of the most significant reported activities of Voacristine is its effect against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. The compound showed potent activity against the antimony-sensitive promastigote form of the parasite.[1][5][7] The activity was considerably lower against an antimony-insensitive strain, suggesting a potential mechanism of action that may be distinct from or overcome by certain resistance pathways.[7]

Effects on Smooth Muscle Contraction

Research into a group of Iboga-type alkaloids, including Voacristine, has shown an inhibitory effect on capsaicin-induced contractions in isolated mouse rectum tissue.[4][8] This action suggests a potential interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of nociception and smooth muscle modulation.[8] The alkaloids did not inhibit contractions induced by acetylcholine or nicotine, indicating a degree of specificity in their mechanism.[8]

Quantitative Summary of Biological Activity

The following table summarizes the key quantitative metrics reported for Voacristine's biological effects.

| Activity Type | Target Organism / Cell Line | Metric | Value (µM) | Source(s) |

| Antileishmanial | Leishmania donovani (antimony-sensitive) | IC₅₀ | 11 ± 5.2 | [1][5][7] |

| Antileishmanial | Leishmania donovani (antimony-insensitive) | IC₅₀ | 50 ± 4.5 | [7] |

| Cytotoxicity | HepG2 (Human Liver Carcinoma) | IC₅₀ | 23.0 ± 0.0 | [1][5] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Visualization of Research Workflow

As the specific signaling pathways for Voacristine are currently unknown, the following diagram illustrates a typical workflow for the discovery and initial pharmacological characterization of such a natural product.

Caption: Workflow from natural source isolation to pharmacological evaluation of Voacristine.

Experimental Methodologies

The protocols described below are representative of the standard methodologies used to investigate the biological activities of novel alkaloids like Voacristine.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a self-validating system for determining the concentration-dependent cytotoxic effect of a compound on an adherent cancer cell line (e.g., HepG2).

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize confluent cells and seed them into a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of Voacristine in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in culture media to achieve the final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to prevent solvent-induced toxicity.

-

Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of Voacristine. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the Voacristine concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antileishmanial Promastigote Viability Assay

This protocol assesses the direct effect of Voacristine on the viability of the extracellular, motile form of Leishmania parasites.

-

Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% heat-inactivated FBS at 25°C.

-

Assay Setup: Transfer log-phase promastigotes to a 96-well plate at a density of 1 x 10⁶ parasites per well.

-

Compound Treatment: Add serial dilutions of Voacristine (prepared as in 6.1.3) to the wells. Include appropriate vehicle controls (DMSO) and a positive control (e.g., Miltefosine).

-

Incubation: Incubate the plate at 25°C for 72 hours.

-

Viability Assessment: Add a resazurin-based reagent (e.g., AlamarBlue) to each well and incubate for another 4-8 hours.

-

Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader. The fluorescence signal is proportional to the number of viable, metabolically active parasites.

-

Analysis: Calculate the percentage of parasite inhibition for each concentration and determine the IC₅₀ value as described previously.

Discussion and Future Directions

The existing body of research on Voacristine, while limited, provides a compelling rationale for its further investigation. The compound's demonstrated bioactivities, particularly its selective cytotoxicity and potent antileishmanial effects, mark it as a promising lead for drug development. However, to advance Voacristine from a scientific curiosity to a potential therapeutic candidate, several critical knowledge gaps must be addressed:

-

Mechanism of Action: The highest priority is to elucidate the molecular target(s) of Voacristine. Does it, like vincristine, interact with tubulin, or does it possess a novel mechanism of action? Target identification studies using techniques such as thermal proteome profiling, affinity chromatography-mass spectrometry, or yeast-three-hybrid screening are essential.

-

Pharmacokinetics (ADME): There is currently no published data on the absorption, distribution, metabolism, and excretion (ADME) of Voacristine. In vitro studies using liver microsomes and in vivo studies in animal models are required to understand its metabolic stability, bioavailability, and clearance pathways.

-

In Vivo Efficacy and Toxicology: The promising in vitro results must be validated in animal models of cancer and leishmaniasis. These studies will be crucial for establishing efficacy and defining the therapeutic window and toxicity profile of the compound.

-

Structure-Activity Relationship (SAR): A medicinal chemistry campaign to synthesize analogs of Voacristine could help identify the key structural motifs responsible for its bioactivity and potentially lead to the development of derivatives with improved potency and reduced toxicity.

Conclusion

Voacristine represents an underexplored branch of the pharmacologically rich family of iboga alkaloids. The current data confirm its status as a bioactive natural product with cytotoxic and antileishmanial properties worthy of deeper investigation. This guide has synthesized the available technical information to provide a solid foundation for drug development professionals and academic researchers. By pursuing the outlined future research directions, the scientific community can unlock the full therapeutic potential of this intriguing molecule.

References

-

Andima, M., Ndakala, A., Derese, S., Biswajyoti, S., Hussain, A., Yang, L. J., Akoth, O. E., Coghi, P., Pal, C., Heydenreich, M., Wong, V. K., & Yenesew, A. (2022). Antileishmanial and cytotoxic activity of secondary metabolites from Taberneamontana ventricosa and two aloe species. Natural Product Research, 36(5), 1365–1369. [Link][1]

-

Andima, M., Ndakala, A., Derese, S., et al. (2021). Antileishmanial and cytotoxic activity of secondary metabolites from Taberneamontana ventricosa and two aloe species. Taylor & Francis Online. [Link][5]

-

Andima, M., Ndakala, A., Derese, S., et al. (2021). Antileishmanial and cytotoxic activity of secondary metabolites from Taberneamontana ventricosa and two aloe species. ResearchGate. [Link][9]

-

Lo, M. W., Matsumoto, K., Iwai, M., Tashima, K., Kitajima, M., Horie, S., & Takayama, H. (2011). Inhibitory effect of Iboga-type indole alkaloids on capsaicin-induced contraction in isolated mouse rectum. Journal of Natural Medicines, 65(1), 157–165. [Link][8]

-

Andima, M., et al. (2021). Antileishmanial and cytotoxic activity of secondary metabolites from Taberneamontana ventricosa and two aloe species. Natural Product Research, 36(5), 1365-1369. [Link][7]

-